molecular formula C16H18N2O5S2 B14958899 Ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14958899
M. Wt: 382.5 g/mol
InChI Key: NPPTZWCGPAXPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-METHYL-2-(2-PHENYLMETHANESULFONYLACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, including an ethyl ester, a thiazole ring, and a phenylmethanesulfonylacetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(2-PHENYLMETHANESULFONYLACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Phenylmethanesulfonylacetamido Group: This step involves the reaction of the thiazole intermediate with phenylmethanesulfonyl chloride and an appropriate amine, such as acetamide, under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-(2-PHENYLMETHANESULFONYLACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylmethanesulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 4-METHYL-2-(2-PHENYLMETHANESULFONYLACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(2-PHENYLMETHANESULFONYLACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-AMINO-4-PHENYLTHIAZOLE-5-CARBOXYLATE: This compound shares a similar thiazole ring structure but lacks the phenylmethanesulfonylacetamido group.

    METHYL 4-METHYL-2-(2-PHENYLMETHANESULFONYLACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE: This compound is similar but has a methyl ester instead of an ethyl ester.

Uniqueness

ETHYL 4-METHYL-2-(2-PHENYLMETHANESULFONYLACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phenylmethanesulfonylacetamido group enhances its potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N2O5S2

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 2-[(2-benzylsulfonylacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H18N2O5S2/c1-3-23-15(20)14-11(2)17-16(24-14)18-13(19)10-25(21,22)9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,17,18,19)

InChI Key

NPPTZWCGPAXPCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.